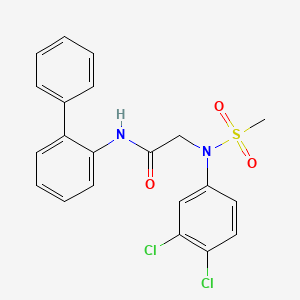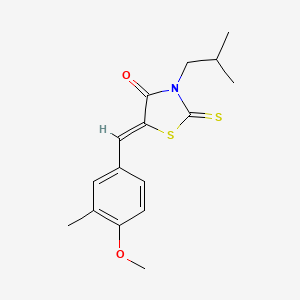
N~1~-(2,6-diethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,6-diethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimesna, is a synthetic organic compound that has been extensively used in scientific research. Dimesna is a water-soluble, thiol-containing compound that has been found to possess antioxidant and cytoprotective properties.
Scientific Research Applications
N~1~-(2,6-diethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its antioxidant and cytoprotective properties. It has been used in various scientific research studies to investigate its potential therapeutic effects in different diseases and conditions. This compound has been found to have protective effects against oxidative stress, inflammation, and cellular damage. It has been studied in different animal models for its potential to prevent or treat various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Mechanism of Action
N~1~-(2,6-diethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its cytoprotective and antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) and by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound also has the ability to chelate heavy metals and to inhibit lipid peroxidation, which further contributes to its cytoprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and to increase the levels of antioxidant enzymes such as SOD and catalase. This compound has also been found to reduce inflammation and to modulate the immune response. It has been shown to have protective effects on different organs such as the liver, heart, and brain.
Advantages and Limitations for Lab Experiments
N~1~-(2,6-diethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is easily soluble in water and can be administered orally or intravenously. This compound is also relatively safe and has low toxicity. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized and excreted from the body. Therefore, multiple doses may be required to maintain therapeutic levels of this compound.
Future Directions
There are several future directions for the scientific research of N~1~-(2,6-diethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate its potential therapeutic effects in different types of cancer. This compound has been shown to have anticancer effects in different animal models, and further studies are needed to determine its efficacy and safety in humans. Another potential direction is to investigate its potential neuroprotective effects in different neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have protective effects on the brain, and further studies are needed to determine its potential therapeutic effects in these diseases. Additionally, further studies are needed to investigate the optimal dosage and administration of this compound in different diseases and conditions.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has been extensively studied for its antioxidant and cytoprotective properties. It has been found to have potential therapeutic effects in different diseases and conditions. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the scientific research of this compound, and further studies are needed to determine its potential therapeutic effects in different diseases and conditions.
properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-10-8-11-17(6-2)20(16)21-19(23)14-22(26(4,24)25)18-12-7-9-15(3)13-18/h7-13H,5-6,14H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJHAUBIVIJGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3545459.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3545484.png)
![1-(4-chlorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3545491.png)
![methyl 2-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3545499.png)

![6-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3545510.png)
![3-{5-(4-fluorophenyl)-1-[(4-hydroxybenzoyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3545516.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B3545526.png)
![N~1~-(2,6-diethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3545529.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3545550.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3545561.png)
![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-2-phenylacryloyl]piperazine](/img/structure/B3545571.png)
